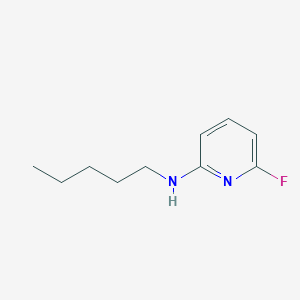

6-fluoro-N-pentylpyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govsigmaaldrich.combldpharm.com This structural motif is not only a common solvent and reagent but is also integral to a vast array of naturally occurring compounds, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. nih.gov The versatility of the pyridine scaffold is evident in its widespread presence in pharmaceuticals and agrochemicals. sigmaaldrich.combldpharm.comgoogle.com Its ability to form stable salts and its propensity for various chemical modifications make it a highly attractive framework in drug design. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity that can enhance the solubility and bioavailability of drug molecules. researchgate.net Consequently, pyridine derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic importance across a spectrum of diseases. sigmaaldrich.combldpharm.comgoogle.com

Role of Fluorine Substitution in Modulating Pyridine Reactivity and Molecular Interactions

The introduction of fluorine atoms into organic molecules, particularly aromatic systems like pyridine, has become a powerful strategy in medicinal chemistry. chemicalbook.com Fluorine, being the most electronegative element, exerts strong electronic effects that can significantly alter the properties of the parent molecule. The substitution of a hydrogen atom with fluorine can modulate the acidity or basicity of nearby functional groups, influence metabolic stability, and enhance binding affinity to biological targets. chemicalbook.com

Specifically in the context of the pyridine ring, fluorine substitution can have profound effects on its reactivity. The electron-withdrawing nature of fluorine can make the pyridine ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives. Furthermore, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. The unique ability of fluorine to participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, can also lead to stronger and more specific binding to protein targets.

Overview of N-Substituted Pyridin-2-amines: Structural Features and Research Relevance

N-substituted pyridin-2-amines are a class of compounds characterized by an amino group at the 2-position of the pyridine ring, where the nitrogen of the amino group is further substituted with an alkyl or aryl group. This structural motif is of significant interest in medicinal chemistry and materials science. The exocyclic amino group provides a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

The arrangement of the pyridine ring nitrogen and the exocyclic amino group in 2-aminopyridine (B139424) derivatives allows them to act as effective chelating ligands for various metal ions, a property that is exploited in catalysis and materials science. In medicinal chemistry, the N-substituted 2-aminopyridine scaffold is a common feature in a number of biologically active molecules. The nature of the substituent on the amino nitrogen can be systematically varied to fine-tune the steric and electronic properties of the molecule, thereby optimizing its interaction with biological targets. Research in this area continues to be active, with a focus on developing novel synthetic methodologies and exploring the therapeutic potential of new derivatives.

A Closer Look at 6-fluoro-N-pentylpyridin-2-amine

While extensive research has been conducted on fluorinated pyridines and N-substituted pyridin-2-amines as distinct classes, the specific compound this compound is not widely documented in publicly available scientific literature. However, based on the established principles of organic chemistry and the known properties of its constituent functional groups, we can infer its chemical characteristics and potential research applications.

Predicted Physicochemical Properties

The properties of this compound can be predicted based on its structure. The presence of the fluorine atom is expected to increase its lipophilicity compared to its non-fluorinated analog. The pentyl group will also contribute significantly to its nonpolar character. The basicity of the pyridine nitrogen will be reduced due to the electron-withdrawing effect of the fluorine atom.

| Property | Predicted Value/Information |

| Molecular Formula | C10H15FN2 |

| Molecular Weight | 182.24 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Predicted to be elevated due to the molecular weight and potential for hydrogen bonding |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Basicity (pKa) | The pKa of the pyridine nitrogen is expected to be lower than that of non-fluorinated 2-aminopyridines |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the N-alkylation of 6-fluoropyridin-2-amine with a pentyl halide (e.g., 1-bromopentane). This reaction would likely be carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

The reactivity of this compound would be dictated by its functional groups. The secondary amine is susceptible to further alkylation, acylation, and other reactions typical of amines. The pyridine ring, activated by the fluorine atom, could potentially undergo nucleophilic aromatic substitution at the 6-position under forcing conditions. The pyridine nitrogen can also be protonated or coordinated to metal centers.

Potential Research Interest

Given its structure, this compound could be a target for synthesis in several areas of chemical research:

Medicinal Chemistry: As a building block for more complex molecules with potential biological activity. The combination of the fluoropyridine and N-alkylamine motifs could be explored for its interaction with various enzymes and receptors.

Agrochemicals: Similar to its applications in pharmaceuticals, this compound could serve as a precursor for novel pesticides or herbicides.

Materials Science: As a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

6-fluoro-N-pentylpyridin-2-amine |

InChI |

InChI=1S/C10H15FN2/c1-2-3-4-8-12-10-7-5-6-9(11)13-10/h5-7H,2-4,8H2,1H3,(H,12,13) |

InChI Key |

YZMVKUBKIDDBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=CC=C1)F |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 6 Fluoro N Pentylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. The following sections predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra of 6-fluoro-N-pentylpyridin-2-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-pentyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atoms in the pyridine ring, as well as the alkyl nature of the pentyl group.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm). The fluorine atom at the C-6 position will cause a downfield shift for the adjacent proton at C-5 (H-5) and will also introduce coupling (J-coupling) to the nearby protons. The proton of the amine group (NH) is expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

The protons of the pentyl group will appear in the aliphatic region (typically δ 0.8-3.5 ppm). The methylene (B1212753) group attached to the amine nitrogen (N-CH₂) will be the most downfield of the pentyl protons due to the deshielding effect of the nitrogen atom. The terminal methyl group (CH₃) will be the most upfield signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 7-8, J(H3-H5) ≈ 1-2 |

| H-4 | 7.3 - 7.5 | Triplet of doublets (td) or Multiplet (m) | J(H4-H3) ≈ 7-8, J(H4-H5) ≈ 7-8, J(H4-F) ≈ 2-3 |

| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8, J(H5-F) ≈ 8-10 |

| NH | 4.5 - 5.5 | Broad singlet (br s) | - |

| N-CH₂ | 3.2 - 3.4 | Triplet (t) | J ≈ 7 |

| -CH₂- (x2) | 1.3 - 1.7 | Multiplet (m) | - |

| CH₃ | 0.8 - 1.0 | Triplet (t) | J ≈ 7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the fluorine and nitrogen atoms. The carbon atom bonded to the fluorine (C-6) will show a large C-F coupling constant.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 105 - 109 |

| C-4 | 138 - 142 |

| C-5 | 110 - 114 |

| C-6 | 160 - 164 (with large ¹JCF) |

| N-CH₂ | 42 - 46 |

| -CH₂- | 29 - 33 |

| -CH₂- | 22 - 26 |

| -CH₂- | 21 - 25 |

| CH₃ | 13 - 15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the adjacent protons on the pyridine ring (H-5 and H-4).

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C6-F | -70 to -90 | Multiplet (m) |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5) and between the adjacent methylene groups in the pentyl chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal for N-CH₂ would show a cross-peak with the triplet signal of the N-CH₂ protons.

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch | Secondary amine | 3300 - 3500 (broad) |

| C-H stretch (aromatic) | Pyridine ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Pentyl chain | 2850 - 2960 |

| C=N and C=C stretch | Pyridine ring | 1500 - 1650 |

| N-H bend | Secondary amine | 1550 - 1650 |

| C-F stretch | Fluoroaromatic | 1200 - 1300 |

Raman Spectroscopy for Molecular Vibrations

No published studies containing the Raman spectrum or an analysis of the molecular vibrations of this compound were found. This type of analysis would typically provide insights into the vibrational modes of the molecule's functional groups, such as the C-F bond, the pyridine ring, and the N-pentyl chain, offering a unique spectroscopic fingerprint.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Detailed mass spectrometry data, which would confirm the molecular weight of this compound and reveal its characteristic fragmentation pattern upon ionization, is not available in the public domain. Such data is crucial for confirming the compound's identity and providing clues about its structure.

X-ray Crystallography for Solid-State Molecular Architecture

There are no known published X-ray crystallography studies for this compound or its crystalline derivatives. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the definitive solid-state molecular architecture of the compound remains unconfirmed.

Advanced Theoretical and Computational Investigations of 6 Fluoro N Pentylpyridin 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the electron distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For 6-fluoro-N-pentylpyridin-2-amine, a DFT analysis, likely using a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, including bond lengths and angles. researchgate.net

Studies on similar 2-aminopyridine (B139424) derivatives show that the bond lengths and angles are influenced by the nature and position of substituents. ijret.org For instance, the C-F bond length is a critical parameter, as is the geometry around the nitrogen atoms of the pyridine (B92270) ring and the amino group. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to influence the aromatic ring's electron density and the bond characteristics significantly.

Illustrative Optimized Geometric Parameters (DFT/B3LYP)

| Parameter | Predicted Value | Comparison to 2-Aminopyridine ijret.org |

|---|---|---|

| C-F Bond Length | ~1.35 Å | N/A |

| C-N (ring) Bond Length | ~1.34 Å | ~1.337 Å |

| C-C (ring) Bond Length | ~1.39 Å | ~1.395 Å |

| C-N (amino) Bond Length | ~1.38 Å | N/A |

Note: The values for this compound are predictive and based on typical values for similar structures, as direct experimental data is not available. The comparison data is for the parent 2-aminopyridine molecule.

Ab Initio Methods (e.g., MP2) for Stability and Binding Energy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular stability and binding energies by incorporating electron correlation effects. These methods are computationally more intensive than DFT but can offer more accurate energy predictions. An MP2 calculation could be used to determine the conformational stability of the N-pentyl chain and the binding energy of potential dimers or complexes.

The stability of different conformers, particularly those arising from the rotation of the N-pentyl group, can be assessed. The interactions between the lone pair of the amino nitrogen and the pyridine ring, as well as potential intramolecular hydrogen bonding, would be critical factors in determining the most stable conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijret.org

For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly the amino group and the nitrogen atom in the ring. The electron-withdrawing fluorine atom would likely lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. A smaller HOMO-LUMO gap suggests higher reactivity. ijret.org

Predicted FMO Properties

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -6.0 eV | Electron-donating capability |

| LUMO | ~ -1.5 eV | Electron-accepting capability |

Note: These energy values are illustrative and would be precisely determined through specific calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.comyoutube.com This is invaluable for predicting sites of electrophilic and nucleophilic attack.

In this compound, the most negative potential (red/yellow) is expected to be located around the fluorine atom and the pyridine ring's nitrogen atom due to their high electronegativity. nih.govresearchgate.net The hydrogen atoms of the amino group and the pentyl chain would exhibit positive potential (blue). This distribution suggests that the ring nitrogen and the fluorine atom are potential sites for interaction with electrophiles, while the amino group's hydrogens could participate in hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net This is particularly important for understanding the flexibility of the N-pentyl chain and how the molecule interacts with its environment.

Conformational Landscape and Flexibility of the N-Pentyl Chain

The N-pentyl chain introduces significant conformational flexibility to the molecule. libretexts.orgijpsr.com MD simulations can explore the potential energy surface associated with the rotation of the various C-C and C-N bonds in this chain. researchgate.net The simulations would reveal the most populated conformations and the energy barriers between them.

Studies on similar molecules with alkyl chains attached to aromatic rings show that the chain can adopt various extended and folded conformations. nih.govrsc.orgtandfonline.com The interaction between the pentyl chain and the pyridine ring, as well as steric hindrance, will govern the preferred orientations. Understanding this flexibility is crucial, as different conformations can exhibit different biological activities or physical properties. The conformational analysis helps in identifying the most stable, low-energy arrangements of the molecule. ijpsr.com

Solvent Effects on Molecular Conformations

The conformation of a molecule, particularly one with a flexible side chain like the N-pentyl group in this compound, is significantly influenced by its solvent environment. Computational studies on analogous compounds, such as 2-aminopyridine, reveal that the interplay between the solute and solvent molecules can dictate the preferred three-dimensional structure. The solubility of 2-aminopyridine, for instance, has been shown to vary considerably across different solvents, indicating strong solute-solvent interactions that would also affect conformational preferences. semanticscholar.orgnih.govacs.org

In the case of this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, such as water or ethanol, hydrogen bonding between the solvent and the amino group of the pyridine ring would be a dominant factor. These interactions would likely stabilize more extended conformations of the N-pentyl chain to maximize solvent exposure. Conversely, in non-polar solvents like hexane (B92381) or cyclohexane, intramolecular interactions, such as van der Waals forces between the pentyl chain and the pyridine ring, may lead to more compact or folded conformations.

The fluorine atom at the 6-position introduces an additional layer of complexity. Its high electronegativity can alter the charge distribution on the pyridine ring, influencing its interaction with polar solvents. Furthermore, fluorine can participate in weak hydrogen bonds and other non-covalent interactions, which could subtly modulate the conformational landscape. nih.gov

Computational methods, such as Density Functional Theory (DFT) combined with continuum solvent models (e.g., Polarizable Continuum Model - PCM), are instrumental in predicting these solvent-induced conformational changes. nih.govnih.gov By simulating the molecule in different solvent environments, it is possible to calculate the relative energies of various conformers and thus predict the most stable structures.

Table 1: Predicted Predominant Conformations of this compound in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Predicted Predominant Conformation | Key Stabilizing Interactions |

| Water | 78.4 | Extended | Hydrogen bonding with the amino group and pyridine nitrogen. |

| Ethanol | 24.6 | Extended | Hydrogen bonding with the amino group. |

| Chloroform | 4.8 | Partially Folded | Dipole-dipole interactions. |

| Hexane | 1.9 | Folded | Intramolecular van der Waals forces. |

Molecular Docking Studies with Relevant Biological Receptors or Enzymes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. For this compound, docking studies can provide valuable insights into its potential biological targets and the nature of its interactions at the molecular level.

Ligand-Protein Interaction Profiling

Docking simulations of aminopyridine analogs have shown that they can form specific interactions with the active sites of various proteins, such as potassium channels. utdallas.edu In these studies, the amino group and the pyridine nitrogen are often involved in hydrogen bonding with amino acid residues in the binding pocket. The aromatic pyridine ring can also participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Table 2: Potential Ligand-Protein Interactions for this compound (Based on Analogous Systems)

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Receptor |

| Hydrogen Bond | Amino group (-NH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | N-pentyl chain | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine atom | Backbone carbonyls, Serine |

Prediction of Binding Modes and Affinities

The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. For a flexible molecule like this compound, multiple binding modes may be possible. Docking algorithms explore these possibilities and rank them based on a scoring function, which estimates the binding affinity.

A hypothetical docking study of this compound into a kinase active site, a common target for such scaffolds, might predict a binding mode where the aminopyridine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The N-pentyl group would then extend into a nearby hydrophobic pocket. The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potential potency. For similar compounds, binding energies in the range of -8 to -10 kcal/mol have been computationally predicted for interactions with proteins like monoamine oxidases. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Analysis

For a more accurate description of the interactions within the binding site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.govkit.edugoogle.com In a QM/MM simulation, the ligand and the most critical residues of the active site are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM).

This approach allows for a detailed analysis of electronic effects, such as charge transfer and polarization, which are not captured by classical molecular docking. For this compound, a QM/MM study could elucidate the precise nature of the hydrogen bonds, quantify the strength of the interactions involving the fluorine atom, and provide a more accurate calculation of the binding free energy. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of novel compounds like this compound.

Transition State Analysis for Key Synthetic Steps

A likely synthetic route to this compound is the N-alkylation of 6-fluoropyridin-2-amine with a pentyl halide (e.g., 1-bromopentane). This is a nucleophilic substitution reaction where the amino group of the pyridine acts as the nucleophile.

Computational methods can be used to model this reaction and identify the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, the transition state, and the products, the activation energy for the reaction can be determined. This provides insights into the reaction kinetics and the feasibility of the proposed synthetic step.

For the N-alkylation of 6-fluoropyridin-2-amine, the transition state would involve the partial formation of the new N-C bond and the partial breaking of the C-Br bond. The solvent can also play a critical role in stabilizing the charged transition state, and this can be included in the calculations using continuum solvent models.

Table 3: Hypothetical Calculated Energies for the N-alkylation of 6-Fluoropyridin-2-amine with 1-Bromopentane (B41390)

| Species | Relative Energy (kcal/mol) (in a polar aprotic solvent) |

| Reactants (6-fluoropyridin-2-amine + 1-bromopentane) | 0.0 |

| Transition State | +25.3 |

| Products (this compound + HBr) | -10.5 |

These computational investigations, from understanding the molecule's behavior in solution to predicting its biological activity and elucidating its synthesis, are crucial for the rational design and development of new chemical entities with desired properties.

Energetic Profiles of Proposed Reaction Pathways

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the energetic profiles of reaction pathways for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including transition states and activation energies, such detailed investigations appear not to have been published for this particular compound. nih.govrsc.orgnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netcapes.gov.bracs.orgresearchgate.netnih.govntu.edu.sgnih.govorganic-chemistry.orgwikipedia.orgresearchgate.netacs.orgacs.orgyoutube.com

However, based on established principles of organic chemistry and computational studies of analogous structures, several plausible synthetic routes can be proposed. The energetic profiles of these hypothetical pathways can be inferred from related research on pyridine chemistry. The primary proposed pathways for the synthesis of this compound are:

Nucleophilic Aromatic Substitution (SNAr) of a Dihalopyridine: This would involve the reaction of a difluorinated or chloro-fluorinated pyridine with pentylamine.

N-Alkylation of 6-Fluoro-2-aminopyridine: This pathway would involve the direct alkylation of the amino group of 6-fluoro-2-aminopyridine with a pentyl halide or other pentylating agent.

Chichibabin-type Amination: A variation of the classic Chichibabin reaction could potentially be employed, followed by subsequent modification.

Although specific energetic data for the target compound is unavailable, a discussion of the general energetic considerations for these reaction types, supported by data from similar systems, can provide insight into their feasibility.

Proposed Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a common method for the synthesis of substituted pyridines. In the context of this compound, a likely precursor would be 2,6-difluoropyridine (B73466). The reaction would proceed via the nucleophilic attack of pentylamine at the C2 position of the pyridine ring, followed by the expulsion of a fluoride (B91410) ion.

Computational studies on similar SNAr reactions of fluoropyridines indicate that the reaction proceeds through a Meisenheimer intermediate. The rate of reaction is influenced by the stability of this intermediate and the activation energy required for its formation. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the high reactivity of the C-F bond in this position.

While no specific energy values are available for the reaction with pentylamine, theoretical studies on the Chichibabin reaction of pyridine with sodium amide (NaNH₂) provide analogous data for a similar nucleophilic attack on the pyridine ring. A Molecular Electron Density Theory (MEDT) study has shown that the nucleophilic attack of the NH₂⁻ ion at the C2 position of pyridine is kinetically and thermodynamically favored over attack at the C4 position. nih.gov The second step, the elimination of a hydride ion, is also more favorable from the C2-adduct. nih.gov

Table 1: Hypothetical Energetic Data for SNAr of 2,6-Difluoropyridine with Pentylamine (Illustrative)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | 2,6-Difluoropyridine + Pentylamine | 0 |

| 2 | Transition State 1 (Meisenheimer formation) | Value not available |

| 3 | Meisenheimer Intermediate | Value not available |

| 4 | Transition State 2 (Fluoride expulsion) | Value not available |

| 5 | This compound + HF | Value not available |

Note: This table is illustrative. Specific values for the activation energies and intermediate stability are not available in the reviewed literature.

Proposed Pathway 2: N-Alkylation of 6-Fluoro-2-aminopyridine

This pathway involves the formation of the N-pentyl bond after the aminopyridine core is already established. The reaction of 6-fluoro-2-aminopyridine with a pentyl halide (e.g., 1-bromopentane) would proceed via a standard nucleophilic substitution mechanism.

Computational studies on the N-alkylation of aminopyridines are not widely reported. However, the reaction is known to be feasible, and the regioselectivity (N-alkylation vs. pyridine ring nitrogen alkylation) can be an important factor. In the case of 2-aminopyridine, alkylation typically occurs selectively at the exocyclic amino group.

Table 2: Hypothetical Energetic Data for N-Alkylation of 6-Fluoro-2-aminopyridine (Illustrative)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | 6-Fluoro-2-aminopyridine + 1-Bromopentane | 0 |

| 2 | Transition State (N-C bond formation) | Value not available |

| 3 | [6-Fluoro-2-(pentylamino)pyridinium]-bromide | Value not available |

| 4 | This compound + HBr | Value not available |

Note: This table is illustrative. Specific values for the activation energies and intermediate stability are not available in the reviewed literature.

Proposed Pathway 3: Chichibabin-type Amination

The classic Chichibabin reaction involves the amination of pyridine with sodium amide to form 2-aminopyridine. wikipedia.org A modified version could potentially be used to introduce the pentylamino group directly or in a stepwise fashion. For instance, a reaction of a fluorinated pyridine with sodium pentylamide could be envisioned.

The mechanism is known to proceed through a σ-adduct, similar to the SNAr pathway. wikipedia.org The basicity of the pyridine derivative is a key factor influencing the reaction rate. wikipedia.org DFT studies on the Chichibabin reaction of pyridine have elucidated the preference for C2 substitution. nih.gov

The lack of specific computational data for these proposed pathways for this compound underscores a gap in the current scientific literature. Future theoretical investigations would be invaluable for understanding the thermodynamics and kinetics of its synthesis, enabling the optimization of reaction conditions and the exploration of novel synthetic routes.

Structure Activity Relationship Sar Studies and Analogue Exploration for Research Applications

Systematic Modification of the N-Pentyl Chain and its Impact on Molecular Function

The N-pentyl chain of 6-fluoro-N-pentylpyridin-2-amine is a key determinant of its physicochemical properties and, consequently, its molecular function. Systematic modification of this alkyl chain, by either increasing or decreasing its length, is expected to have a significant impact on the compound's lipophilicity, membrane permeability, and binding affinity to biological targets.

Research on related N-alkyl-2-aminopyridine derivatives has shown that the length of the alkyl chain can influence their biological activity. For instance, in a series of 2-aminopyridine (B139424) derivatives, variations in the N-alkyl chain length led to differences in their inhibitory potency against certain enzymes. nih.gov Generally, increasing the alkyl chain length enhances lipophilicity, which can improve membrane permeability and access to hydrophobic binding pockets. However, an excessively long chain may lead to decreased aqueous solubility and non-specific binding.

In the context of this compound, shortening the pentyl chain to a methyl or ethyl group would likely decrease its lipophilicity and could alter its binding mode within a target protein. Conversely, extending the chain to a hexyl or heptyl group would further increase lipophilicity, which might be beneficial for certain applications but could also introduce metabolic liabilities. The optimal chain length is often a balance between achieving sufficient lipophilicity for target engagement and maintaining favorable pharmacokinetic properties. electrochemsci.org

Table 1: Predicted Impact of N-Alkyl Chain Length Modification on Physicochemical Properties of 6-fluoro-N-alkylpyridin-2-amines

| N-Alkyl Chain | Predicted LogP | Predicted Aqueous Solubility | Predicted Membrane Permeability* |

| Methyl | Lower | Higher | Lower |

| Propyl | Moderate | Moderate | Moderate |

| Pentyl | Higher | Lower | Higher |

| Heptyl | Highest | Lowest | Potentially Reduced due to high lipophilicity |

*Predicted trends are based on general principles of medicinal chemistry and data from analogous series.

Positional and Substituent Effects of Fluorine on Pyridine (B92270) Core Activity

The fluorine atom at the 6-position of the pyridine ring plays a pivotal role in modulating the electronic properties and metabolic stability of this compound. The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and the amino group, thereby affecting the compound's ionization state at physiological pH and its ability to form hydrogen bonds. nih.gov

The position of the fluorine substituent is critical. Fluorination at different positions on the pyridine ring can lead to distinct pharmacological profiles. For example, studies on fluoropyridines have shown that the position of the fluorine atom affects the electronic communication with the nitrogen atom in the ring. nih.govacs.org A fluorine atom at the 6-position (ortho to the ring nitrogen) exerts a strong inductive electron-withdrawing effect, which can lower the basicity of the pyridine nitrogen. This can have a profound effect on how the molecule interacts with biological targets. nih.gov

Furthermore, the C-F bond is significantly stronger than a C-H bond, making the 6-position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" effect can increase the half-life of the compound in biological systems. nih.gov

Comparative Analysis with Non-Fluorinated and Other Halogenated Pyridin-2-amine Analogues

To understand the specific contribution of the fluorine atom, it is informative to compare this compound with its non-fluorinated and other halogenated analogues.

The non-fluorinated analogue, N-pentylpyridin-2-amine, would be more basic and likely more susceptible to metabolic oxidation at the 6-position. The introduction of a halogen at this position generally decreases basicity and can introduce new interactions, such as halogen bonding.

Comparison with 6-Bromo-N-pentylpyridin-2-amine and 6-Fluoro-N-methylpyridin-2-amine Analogues

A direct comparison with 6-bromo-N-pentylpyridin-2-amine reveals the distinct effects of different halogens. Bromine is larger and more polarizable than fluorine, and it is also a weaker electron-withdrawing group. While both halogens can participate in halogen bonding, the nature and strength of these interactions would differ. The larger size of bromine may also introduce steric hindrance that is not present with fluorine.

Comparing this compound with 6-fluoro-N-methylpyridin-2-amine highlights the role of the N-alkyl substituent. The shorter methyl group in the latter would result in a less lipophilic and potentially more water-soluble compound. Any observed differences in biological activity between these two compounds would likely be attributable to the different properties conferred by the pentyl versus the methyl group, such as the ability to engage with hydrophobic pockets. nih.gov

Table 2: Comparative Properties of 6-Substituted-N-pentylpyridin-2-amine Analogues

| Substituent at C6 | Halogen Size (Å) | Electronegativity (Pauling Scale) | Predicted Basicity (pKa) of Pyridine N* | Potential for Halogen Bonding |

| H | N/A | 2.20 (for H) | Highest | No |

| F | 1.47 | 3.98 | Lowest | Yes (stronger) |

| Br | 1.85 | 2.96 | Lower than H, higher than F | Yes (weaker) |

*Predicted trends are based on general electronic effects of the substituents.

Rational Design of Derivatives for Targeted Research Investigations

The rational design of derivatives of this compound for specific research applications involves a deep understanding of its SAR. By systematically modifying different parts of the molecule, it is possible to fine-tune its properties to interact with a specific biological target or to serve as a chemical probe. researchgate.net

For example, to enhance the potency of the compound against a particular enzyme, one might explore a range of N-alkyl substituents to optimize hydrophobic interactions within the enzyme's active site. Computational docking studies could be employed to predict which alkyl chain lengths or branched isomers would fit best. nih.gov

To improve selectivity for a target, one could introduce additional functional groups on the pyridine ring or the pentyl chain. These groups could be designed to form specific interactions, such as hydrogen bonds or salt bridges, with amino acid residues that are unique to the target of interest. The fluorine atom at the 6-position can also be strategically retained to maintain metabolic stability. nih.gov

Principles of Molecular Design for Modulating Specific Chemical or Biological Interactions

The design of molecules like this compound to modulate specific interactions is guided by several key principles of medicinal chemistry and molecular design.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its pKa, hydrogen bonding capacity, and reactivity. The fluorine atom in the title compound is a prime example of an electron-withdrawing group that significantly influences the properties of the pyridine ring. rsc.org

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a binding site. Bulky groups can be used to probe the size of a binding pocket or to prevent binding to off-target proteins.

Lipophilicity and Hydrophilicity: The balance between a molecule's affinity for lipids and water is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The N-pentyl chain is a major contributor to the lipophilicity of this compound.

Bioisosterism: This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the fluorine atom could be considered a bioisostere for a hydrogen atom, offering the advantage of metabolic stability.

By applying these principles, researchers can rationally design new derivatives of this compound with tailored properties for specific scientific investigations.

Applications and Broader Research Context of 6 Fluoro N Pentylpyridin 2 Amine As a Chemical Probe

Role as a Building Block in the Synthesis of Complex Heterocyclic Compounds

The structure of 6-fluoro-N-pentylpyridin-2-amine, featuring a reactive fluorine atom and a secondary amine, makes it a valuable precursor for the synthesis of diverse and complex heterocyclic compounds. The fluorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, alcohols, and thiols.

The N-pentyl group can influence the solubility and steric environment of the molecule, which can be advantageous in directing the outcome of subsequent reactions. The synthesis of substituted aminopyridines is a crucial aspect of developing new chemical entities, and methods for their preparation are of significant interest. researchgate.net For instance, the reaction of 2-fluoropyridine (B1216828) with lithium amides has been shown to be an effective method for the synthesis of aminopyridines under mild conditions. researchgate.net This methodology could potentially be adapted for the synthesis of derivatives of this compound.

The pyridine-2-amine scaffold itself is a common motif in many biologically active compounds and functional materials. mdpi.com By utilizing this compound as a starting material, chemists can access a variety of substituted pyridine derivatives with potential applications in different fields.

Exploration in Medicinal Chemistry as a Scaffold for Novel Compound Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The unique properties of this compound make it an attractive starting point for the development of new therapeutic agents.

Substituted aminopyridines are known to interact with a variety of biological targets, including receptors in the central nervous system and enzymes. The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability. The N-pentyl group can contribute to hydrophobic interactions within a receptor's binding pocket.

For example, derivatives of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines have been investigated as covalent inhibitors of ubiquitin-specific protease 7 (USP7), a target in cancer therapy. nih.gov This highlights the potential of fluorinated aminopyridine scaffolds in designing enzyme inhibitors. The specific interactions and inhibitory activity would need to be determined through biological assays.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery. By systematically modifying the structure of this compound, researchers can explore how changes in its chemical features affect its biological activity. For instance, the length and branching of the N-alkyl chain could be varied, or additional substituents could be introduced onto the pyridine ring via SNAr reactions at the fluorine position.

The synthesis of a series of related compounds allows for the establishment of SAR, which can guide the design of more potent and selective ligands for a specific molecular target. nih.gov The insights gained from such studies are crucial for optimizing lead compounds in a drug development pipeline. The development of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives as antimicrobial agents demonstrates the utility of SAR in this class of compounds. researchgate.net

Utility in Mechanistic Organic Chemistry Studies (e.g., C-H activation, nucleophilic substitutions)

The reactivity of this compound makes it a useful tool for studying reaction mechanisms in organic chemistry. The presence of both a C-F bond and C-H bonds on the pyridine ring allows for the investigation of different types of chemical transformations.

The fluorine atom serves as a handle for studying nucleophilic aromatic substitution reactions. nih.gov The kinetics and thermodynamics of the displacement of the fluoride (B91410) ion by various nucleophiles can provide valuable insights into the factors that govern SNAr reactions on heteroaromatic rings.

Furthermore, the pyridine ring can direct transition-metal-catalyzed C-H bond activation. acs.orgnih.gov The nitrogen atom of the pyridine can coordinate to a metal catalyst, facilitating the activation of nearby C-H bonds. Studying the C-H activation of this compound could lead to the development of new methods for the late-stage functionalization of complex molecules.

Potential in Materials Science or Catalyst Development (based on pyridine amine functionalities)

The pyridine-2-amine moiety can act as a bidentate ligand, capable of coordinating to metal ions. This property makes this compound and its derivatives potential candidates for the development of new catalysts and functional materials.

The coordination of metal ions to the pyridine nitrogen and the exocyclic amine nitrogen can lead to the formation of stable metal complexes. These complexes could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the pyridine ring, modulated by the fluorine atom, can influence the catalytic performance of the resulting metal complex.

In materials science, pyridine-containing compounds are used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of this compound to act as a ligand could be exploited in the design of new materials with interesting structural and functional properties. Derivatives based on pyridine-2,6-dicarboxamide scaffolds, for example, are explored in materials science for their hydrogen bonding and conformational properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-N-pentylpyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : A primary approach involves nucleophilic substitution of fluorinated pyridine precursors. For example, 3,5-difluoro-4-methylpyridin-2-amine is synthesized via substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For 6-fluoro-N-pentyl derivatives, similar methods could be adapted using pentylamine as the nucleophile. Optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine substitution patterns, while NMR resolves alkyl chain integration (e.g., pentyl group signals at δ 0.8–1.6 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for structurally similar pyrimidine derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for fluorinated pyridine derivatives?

- Methodological Answer :

- Validate Computational Models : Compare DFT-predicted chemical shifts with experimental NMR data. Discrepancies may arise from solvent effects or incomplete basis sets.

- Re-evaluate Reaction Mechanisms : For unexpected byproducts, use isotopic labeling (e.g., -pentylamine) to trace pathways, as seen in palladium-catalyzed coupling studies .

- Cross-Disciplinary Collaboration : Engage crystallographers to reconcile structural predictions with X-ray data .

Q. How can catalytic systems be optimized for coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/Xantphos systems, which achieved 22% yield in synthesizing 6-chloro-3-fluoro-N-arylpyridin-2-amine derivatives . Adjust ligand ratios (e.g., 1:1.2 Pd:ligand) to enhance efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of fluorinated intermediates.

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, as demonstrated in pyrimidine synthesis workflows .

Q. What methods elucidate the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity. Fluorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets.

- Molecular Docking : Compare docking scores of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina.

- SAR Studies : Modify the pentyl chain length to evaluate how lipophilicity affects activity, inspired by studies on fluorinated pyridine methanol derivatives .

Data Analysis & Optimization

Q. How should researchers design experiments to analyze contradictory solubility data for fluorinated amines?

- Methodological Answer :

- Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol) to identify co-solvency effects.

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents like acetone or ethyl acetate.

- Controlled Crystallization : Use slow evaporation to isolate polymorphs, as seen in polymorphic pyrimidine derivatives .

Q. What advanced techniques validate fluorine’s electronic effects on the pyridine ring?

- Methodological Answer :

- Electron Density Mapping : Utilize X-ray charge density analysis to quantify fluorine’s inductive effects.

- IR/Raman Spectroscopy : Monitor C-F stretching vibrations (~1100 cm) to assess electronic perturbations.

- Cyclic Voltammetry : Compare redox potentials of fluorinated vs. non-fluorinated analogs to infer electron-withdrawing impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.